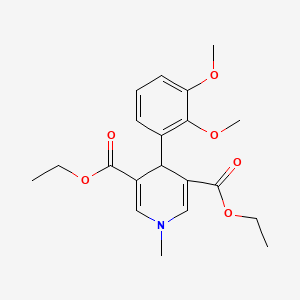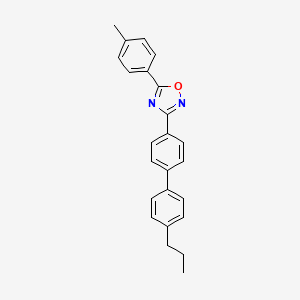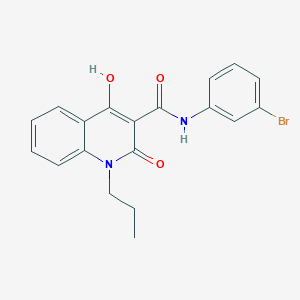![molecular formula C21H29N5 B11221832 1-(2,4-dimethylphenyl)-N,N-diisobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221832.png)
1-(2,4-dimethylphenyl)-N,N-diisobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group and two 2-methylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction involving appropriate precursors. The 2,4-dimethylphenyl group can be introduced via a substitution reaction, and the N,N-bis(2-methylpropyl) groups are typically added through alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
科学研究应用
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents on the phenyl ring or the nitrogen atoms. Examples include:
- 1-(2,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group and the N,N-bis(2-methylpropyl) groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C21H29N5 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H29N5/c1-14(2)11-25(12-15(3)4)20-18-10-24-26(21(18)23-13-22-20)19-8-7-16(5)9-17(19)6/h7-10,13-15H,11-12H2,1-6H3 |
InChI 键 |
QLMGUTMPFXNXME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CC(C)C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(azepan-1-ylcarbonyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11221749.png)
![2,5-dichloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11221759.png)
![methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B11221767.png)


![N-cyclopentyl-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11221795.png)




![4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221821.png)
![3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11221826.png)
![N-(2-ethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221834.png)

